Lipophilicity vs. N-Aryl Phthalamic Acid Analogs
The target compound exhibits a computed logP (cLogP) of 3.07 . This is a key differentiator from its direct comparator, N-(4-fluorophenyl)-phthalamic acid, which has a lower molecular weight (259.23 g/mol) and is expected to have a lower cLogP due to the absence of the ethylene spacer. The increased lipophilicity of the target compound suggests superior membrane permeability, a critical parameter for cell-based assays.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.07 |
| Comparator Or Baseline | N-(4-fluorophenyl)-phthalamic acid (estimated cLogP <2.5) |
| Quantified Difference | Target compound is more lipophilic by at least 0.5 log units |
| Conditions | Computed value from chemical structure; no experimental logP data available |
Why This Matters
A difference of 0.5 logP units can significantly alter membrane permeability and non-specific binding, making the target compound a more suitable scaffold for developing cell-permeable probes.
